N-Carbamoylformimidamide Tritosulfuron

Description

Historical Perspectives and Discovery of Sulfonylurea Herbicides

The journey of sulfonylurea herbicides began in the 1970s as a significant breakthrough in crop protection technology. The discovery is credited to the chemist George Levitt of the DuPont Company, who, after extensive experimentation, synthesized the first commercially successful sulfonylurea herbicide, chlorsulfuron, in February 1976. wikipedia.orghagley.org This discovery marked a paradigm shift in the agrochemical industry, moving towards the development of highly potent herbicides with low application rates. acs.org

The first commercial sulfonylurea herbicide, Glean® (chlorsulfuron), was registered by DuPont in 1982. hagley.org These new herbicides were revolutionary due to their high efficacy at exceptionally low application rates, often grams per hectare, a stark contrast to the kilograms per hectare required for older herbicides. acs.org The development of sulfonylureas was a pivotal moment, paving the way for a new generation of selective herbicides with a novel mode of action. acs.org Research and development in the 1970s and 1980s, primarily led by DuPont's Experimental Station, expanded the family of sulfonylurea herbicides, leading to compounds with varied crop selectivities and weed control spectrums.

Chemical Classification and Structural Features Relevant to Biological Activity

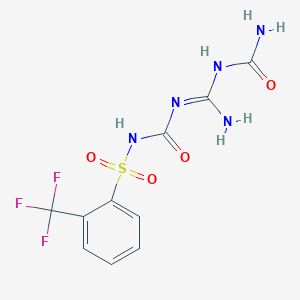

Tritosulfuron (B114255) is chemically classified as a triazinylsulfonylurea herbicide. herts.ac.uk Its chemical structure is characterized by a sulfonylurea bridge that connects a substituted benzene (B151609) ring with a triazine heterocycle. nih.gov The precise chemical name is N-[[[4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-yl]amino]carbonyl]-2-(trifluoromethyl)benzenesulfonamide. nih.gov

The biological activity of Tritosulfuron is intrinsically linked to its specific structural features. The core mechanism of action for all sulfonylurea herbicides is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). wikipedia.orgherts.ac.uk This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine. nih.gov As these amino acids are essential for protein synthesis and plant growth, the inhibition of ALS leads to the cessation of cell division and ultimately, the death of susceptible plants. reach24h.com

Several structural components of Tritosulfuron are crucial for its herbicidal efficacy:

The Sulfonylurea Bridge: This central linkage is vital for binding to the ALS enzyme.

The Triazine Ring: This heterocyclic moiety is a key part of the molecule that interacts with the enzyme's active site.

Table 1: Chemical and Physical Properties of Tritosulfuron

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₃H₉F₆N₅O₄S | herts.ac.uk |

| Molar Mass | 445.30 g/mol | nih.gov |

| Physical State | White crystalline solid | herts.ac.uk |

| Water Solubility | Moderately soluble | herts.ac.uk |

| Herbicide Resistance Action Committee (HRAC) Mode of Action Class | B | herts.ac.uk |

Role in Contemporary Agrochemistry Research and Development

Tritosulfuron continues to be a subject of interest in modern agrochemical research and development, primarily focusing on weed resistance management, formulation technology, and environmental fate.

Weed Resistance Research: The extensive and repeated use of sulfonylurea herbicides has led to the evolution of resistance in numerous weed populations. nih.govnih.gov Research is actively ongoing to understand the mechanisms of resistance to herbicides like tritosulfuron. These mechanisms can be broadly categorized as target-site resistance (TSR), involving mutations in the ALS gene that prevent the herbicide from binding effectively, and non-target-site resistance (NTSR), which often involves enhanced metabolic detoxification of the herbicide by the weed. nih.govnih.gov The study of Tritosulfuron resistance helps in developing integrated weed management strategies to prolong the efficacy of this class of herbicides. rothamsted.ac.uk

Regulatory Evaluation and Environmental Fate: The environmental impact and long-term sustainability of herbicides are critical aspects of modern agrochemical R&D. Tritosulfuron has been the subject of regulatory reviews, such as those conducted by the European Food Safety Authority (EFSA), to assess its risk profile. europa.eunih.gov Recent developments include the non-renewal of Tritosulfuron's approval in the European Union due to unresolved aspects of its risk assessment. useforesight.io Research into the environmental fate of Tritosulfuron includes the identification of its soil metabolites, which is crucial for a comprehensive understanding of its environmental footprint. nih.gov

Table 2: Research Areas in Contemporary Agrochemistry Involving Tritosulfuron

| Research Area | Focus | Key Findings/Developments | Source(s) |

|---|---|---|---|

| Weed Resistance | Understanding and managing the evolution of weed populations resistant to Tritosulfuron. | Identification of both target-site and non-target-site resistance mechanisms. Development of integrated weed management strategies. | nih.govnih.govrothamsted.ac.uk |

| Formulation Technology | Improving the delivery, stability, and efficacy of Tritosulfuron. | Development of encapsulated and novel liquid formulations. Research into nano-formulations for controlled release. | google.comnih.govresearchgate.net |

| Regulatory Science | Assessing the environmental and health aspects of Tritosulfuron use. | Ongoing risk assessments by regulatory bodies. Non-renewal of approval in the EU due to unresolved data points. | europa.eunih.govuseforesight.io |

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3N5O4S |

|---|---|

Molecular Weight |

353.28 g/mol |

IUPAC Name |

(1E)-1-[amino-(carbamoylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]sulfonylurea |

InChI |

InChI=1S/C10H10F3N5O4S/c11-10(12,13)5-3-1-2-4-6(5)23(21,22)18-9(20)17-7(14)16-8(15)19/h1-4H,(H6,14,15,16,17,18,19,20) |

InChI Key |

WBSGOTBBRAWAJI-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(=O)/N=C(\N)/NC(=O)N |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(=O)N=C(N)NC(=O)N |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Chemical Synthesis Approaches for N Carbamoylformimidamide Tritosulfuron

Established Synthetic Pathways

The traditional synthesis of Tritosulfuron (B114255), like other sulfonylurea herbicides, relies on the sequential construction of its key components and their final coupling. The industrial processes primarily involve either an isocyanate or a carbamate (B1207046) intermediate to form the crucial sulfonylurea backbone. orgsyn.org

Formation of the Sulfonylurea Backbone

The central feature of Tritosulfuron is the sulfonylurea linkage (-SO₂NHCONH-). The formation of this group is typically the final major step in the synthesis, connecting the two main heterocyclic and aromatic moieties. Two primary industrial methods have been established for this purpose: the isocyanate process and the carbamate process. orgsyn.org

Isocyanate Method: This pathway involves the reaction of a sulfonamide with a highly reactive isocyanate. For Tritosulfuron, the key intermediate is 2-(trifluoromethyl)benzenesulfonyl isocyanate. This is typically generated by reacting the corresponding sulfonamide, 2-(trifluoromethyl)benzenesulfonamide (B167894), with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like trichloromethyl chloroformate (diphosgene). rsc.org The resulting sulfonyl isocyanate is then coupled with the amino group of 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine to form the final Tritosulfuron product. The isocyanate method is efficient but often involves hazardous reagents like phosgene. rsc.org

Carbamate Method: An alternative, often safer, route proceeds through an N-sulfonyl carbamate intermediate. In this method, the sulfonamide is first reacted with a chloroformate, such as methyl or ethyl chloroformate, in the presence of a base. orgsyn.orgacs.org This forms a stable N-sulfonyl carbamate. This intermediate is then condensed with the aminotriazine, eliminating alcohol to form the desired sulfonylurea bridge. orgsyn.org This method avoids the direct use of highly toxic phosgene and can offer comparable yields to the isocyanate process. orgsyn.org

The following table summarizes the key reactants and intermediates in these established pathways.

| Synthesis Pathway | Sulfonamide Reactant | Activating Reagent | Intermediate | Amine Reactant |

| Isocyanate Method | 2-(Trifluoromethyl)benzenesulfonamide | Phosgene (or equivalent) | 2-(Trifluoromethyl)benzenesulfonyl isocyanate | 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine |

| Carbamate Method | 2-(Trifluoromethyl)benzenesulfonamide | Alkyl Chloroformate | N-Alkoxycarbonyl-2-(trifluoromethyl)benzenesulfonamide | 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine |

Introduction of Trifluoromethyl Moieties

Tritosulfuron contains two trifluoromethyl (-CF₃) groups, which are critical for its biological activity. These fluorine-containing moieties enhance properties like metabolic stability and binding affinity. sigmaaldrich.com The introduction of -CF₃ groups is a significant challenge in organic synthesis. For complex molecules like Tritosulfuron, these groups are typically incorporated via pre-functionalized building blocks rather than through late-stage fluorination of a large, complex scaffold. uni.lu

The synthesis of Tritosulfuron relies on two key trifluoromethylated intermediates:

2-(Trifluoromethyl)benzenesulfonamide: This compound forms the aromatic portion of the herbicide. Its synthesis can start from 2,3-dichlorotrifluorotoluene, which undergoes fluorination and cyano substitution, followed by hydrogenation and hydrolysis to yield the desired benzamide, which can be converted to the sulfonamide. google.commdpi.comgoogle.com

2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine: This heterocycle is the second major component. The synthesis of substituted triazines often starts from cyanuric chloride. rsc.org Through sequential, temperature-controlled nucleophilic substitutions, the chlorine atoms can be replaced. For this specific intermediate, the pathway would involve reactions to introduce the amino, methoxy, and trifluoromethyl groups. rsc.orgnih.gov The trifluoromethyl group itself can be introduced using building blocks like trifluoroacetonitrile (B1584977) (CF₃CN). researchgate.net

Carbamoylation and Formimidation Reactions

The final key step in the synthesis is the coupling of the two major intermediates. This reaction is a carbamoylation , where the nucleophilic amino group of the triazine ring attacks the electrophilic carbonyl carbon of the activated sulfonamide (the N-sulfonyl isocyanate or N-sulfonyl carbamate). nih.govsciencedaily.com This forms the stable urea (B33335) linkage that completes the Tritosulfuron molecule. The term "formimidation" is not the standard chemical term for this transformation; the reaction is a classic nucleophilic addition-elimination that results in the formation of a sulfonylurea.

The general reaction for the final coupling step via the isocyanate route can be summarized as:

Ar-SO₂-N=C=O (Sulfonyl isocyanate) + H₂N-Het (Aminotriazine) → Ar-SO₂-NH-CO-NH-Het (Tritosulfuron)

This coupling reaction is central to the synthesis of the entire class of sulfonylurea herbicides. sciencedaily.com

Novel and Sustainable Synthesis Techniques

Driven by the principles of green chemistry, research is ongoing to develop more sustainable, safer, and efficient methods for synthesizing complex agrochemicals like Tritosulfuron. Key areas of focus include electrochemical synthesis to replace harsh chemical reagents and the development of fluorination methods that avoid the use of persistent and hazardous per- and polyfluoroalkyl substances (PFAS).

Electrochemical Synthesis Pathways and Mechanistic Studies

Electrochemical synthesis offers a powerful alternative to traditional redox reactions by using electricity instead of chemical oxidants or reductants. This approach can minimize waste and avoid the use of toxic reagents. For sulfonylurea synthesis, electrochemistry can be applied to several steps.

Recent studies have demonstrated the efficient electrochemical synthesis of N-sulfonyl compounds. For instance, N-sulfonyl iminophosphoranes have been synthesized via an iodide-mediated electrochemical process from readily available phosphines and sulfonamides. uni.lu This method features high atom economy and avoids harsh reagents. Similarly, sulfonamides have been synthesized through the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. sigmaaldrich.com

Mechanistic studies suggest that these reactions often proceed through the electrochemical generation of radical species. For example, sulfonyl radicals can be generated from the anodic oxidation of sodium sulfinates, which can then be used to form S-C, S-N, or S-O bonds. Such electrochemical methods could potentially be adapted to generate the 2-(trifluoromethyl)benzenesulfonamide intermediate or to activate it for the final coupling reaction under milder, more sustainable conditions.

PFAS-Free Fluorination Methodologies in Related Compound Synthesis

The synthesis of Tritosulfuron relies on trifluoromethylated intermediates. Traditionally, the production of many fluorinated compounds has involved reagents that are classified as PFAS, which are environmentally persistent and face increasing regulatory scrutiny.

To address this, new PFAS-free synthesis routes are being developed. A significant advancement is the use of flow chemistry to furnish molecules with a -CF₃ group using simple fluoride (B91410) salts, such as cesium fluoride (CsF), as the fluorine source. In this approach, which has been developed for attaching -CF₃ groups to sulfur, nitrogen, or oxygen atoms, abundant organic precursors are passed through a reactor containing the fluoride salt. This generates the reactive trifluoromethylating agent in-situ and on-demand, which can then be coupled with the target molecule. This process minimizes fluorinated waste and avoids the use of bespoke, and often PFAS-based, fluorinating reagents.

The table below highlights the contrast between traditional and emerging sustainable synthesis concepts.

| Synthetic Aspect | Traditional Approach | Novel/Sustainable Approach | Key Advantage |

| Backbone Formation | Use of phosgene or stoichiometric activating agents. | Electrochemical activation of sulfonamides. sigmaaldrich.com | Avoidance of highly toxic reagents, reduced chemical waste. |

| Fluorination | Use of pre-made, potentially PFAS-based, fluorinating reagents. | In-situ generation of trifluoromethylating agents from simple fluoride salts via flow chemistry. | Elimination of PFAS reagents, improved safety and sustainability. |

Stereochemical Considerations in Synthetic Route Design

In the synthesis of chemical compounds, particularly those with biological activity, the stereochemistry of the molecule is a critical aspect. Stereoisomers of a chiral compound can exhibit significantly different biological activities.

However, in the case of N-Carbamoylformimidamide Tritosulfuron, the molecule is achiral . An analysis of its structure reveals the absence of any chiral centers, which are typically carbon atoms bonded to four different substituent groups. The molecule also lacks other elements of chirality such as axial or planar chirality.

Since Tritosulfuron does not possess any stereoisomers, there are no stereochemical considerations necessary in the design of its synthetic route. The synthesis does not require enantioselective or diastereoselective steps to control the formation of a specific stereoisomer. This simplifies the manufacturing process, as there is no need for chiral starting materials, chiral catalysts, or resolution steps to separate different stereoisomers.

Biochemical Mode of Action and Molecular Interactions of N Carbamoylformimidamide Tritosulfuron

Inhibition of Acetolactate Synthase (ALS) Enzyme Activity

The primary herbicidal effect of Tritosulfuron (B114255), a member of the sulfonylurea class, is derived from its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govumn.edu This enzyme is pivotal in the metabolic pathways of plants and various microorganisms but is absent in animals, which forms the basis of the compound's selective toxicity. rhhz.net

Downstream Cellular and Physiological Consequences of ALS Inhibition in Susceptible Organisms

The cessation of branched-chain amino acid synthesis triggers a cascade of downstream effects that culminate in the death of susceptible plants. The initial response is a rapid halt in cell division and growth, particularly in meristematic tissues like shoot and root tips, within hours of application. nih.gov Visible symptoms, however, develop more slowly over several days to weeks. umn.edu

Key physiological consequences include:

Chlorosis and Necrosis: A characteristic yellowing (chlorosis) appears on the newest leaves, eventually progressing to tissue death (necrosis). umn.edu

Stunted Growth: Plants exhibit severe stunting with shortened internodes. nih.gov

Root System Malformation: Root growth is inhibited, often resulting in a "bottle-brush" appearance due to a proliferation of short, thickened lateral roots. nih.gov

Metabolic Disruptions: The blockage of amino acid synthesis leads to an accumulation of carbohydrates in leaves and impairs their transport to the roots. acs.org This is accompanied by a decrease in total protein levels and a corresponding increase in the pool of free amino acids. acs.org

Oxidative Stress: Inhibition of ALS has been linked to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide. This induces oxidative stress, leading to lipid peroxidation and damage to cellular membranes. acs.org

Table 1: Summary of Physiological Consequences of ALS Inhibition

| Consequence | Description | Reference |

|---|---|---|

| Growth Cessation | Rapid inhibition of cell division in meristematic regions (roots and shoots). | nih.gov |

| Chlorosis/Necrosis | Yellowing and subsequent death of new foliage. | umn.edu |

| Root Malformation | Inhibited root elongation and a "bottle-brush" appearance. | nih.gov |

| Carbohydrate Accumulation | Impaired transport of sugars from leaves to roots. | acs.org |

| Oxidative Stress | Increased production of Reactive Oxygen Species (ROS) leading to cellular damage. | acs.org |

Target-Site Interaction Mechanisms

The efficacy of Tritosulfuron and other sulfonylureas is rooted in their high-affinity binding to the ALS enzyme. Structural and kinetic studies have provided a detailed picture of this molecular interaction.

Structural Biology of ALS-Tritosulfuron Complexes: Computational and Experimental Approaches

X-ray crystallography has been instrumental in revealing the molecular basis of sulfonylurea binding. Crystal structures of plant and yeast ALS in complex with herbicides like chlorsulfuron, monosulfuron, and chlorimuron (B1205186) ethyl have been determined. nih.govacs.orgnih.gov These experimental structures show the herbicide molecule fitting snugly into the hydrophobic tunnel that leads to the enzyme's active site. acs.org

The herbicide molecule orients itself with its heterocyclic ring (the triazine ring in the case of Tritosulfuron) pointing deepest into the tunnel, towards the active site cofactors. acs.orgnih.gov The molecule is held in place by a network of interactions, including hydrogen bonds and van der Waals forces, with specific amino acid residues lining the channel. nih.gov A key interaction observed across multiple sulfonylurea-ALS complexes is a hydrogen bond between a highly conserved arginine residue (Arg377 in Arabidopsis thaliana) and the carbonyl group of the sulfonylurea bridge. nih.gov

Computational approaches, such as molecular docking and simulation, complement these experimental findings. rhhz.net These models help predict how novel sulfonylurea compounds, including Tritosulfuron, would bind and are crucial for understanding the mechanisms of herbicide resistance. Resistance often arises from single amino acid substitutions in the binding site (e.g., at position Pro197 or Trp574) which disrupt the critical contacts between the enzyme and the herbicide, thereby lowering the binding affinity and rendering the herbicide ineffective. nih.govoup.com

Ancillary Biochemical Activities and Multifunctional Aspects (e.g., Antifungal Properties)

Beyond their well-established herbicidal activity, sulfonylurea compounds have been shown to possess significant antifungal properties. acs.orgnih.gov This secondary activity stems from the fact that the branched-chain amino acid biosynthesis pathway and the ALS enzyme are also essential for the growth and viability of many fungi, including pathogenic species like Candida albicans. rhhz.netnih.gov

Research has demonstrated that several sulfonylureas are potent inhibitors of fungal AHAS. acs.org Studies on Candida albicans have shown a strong correlation between a sulfonylurea's ability to inhibit the fungal AHAS enzyme and its fungicidal activity, confirming that the antifungal mechanism of action targets the same enzyme as in plants. acs.org For instance, one sulfonylurea compound was found to inhibit C. albicans AHAS with a Ki value of 3.8 nM and demonstrated a minimum inhibitory concentration (MIC₉₀) of 0.7 μg/mL against the fungus in cell-based assays. acs.orgnih.gov This dual activity highlights AHAS as a promising target for the development of novel antifungal agents. rhhz.net

Environmental Fate, Metabolism, and Transformation Pathways of N Carbamoylformimidamide Tritosulfuron

Degradation in Soil Environments

The persistence and mobility of Tritosulfuron (B114255) in soil are governed by a combination of microbial and chemical processes, which are influenced by various environmental conditions. nih.govnih.gov

Aerobic and Anaerobic Soil Metabolism Studies

The breakdown of pesticides in soil is evaluated under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions to simulate different environmental scenarios. fao.orgfera.co.uk

Aerobic Conditions: Under aerobic conditions in laboratory settings, Tritosulfuron demonstrates moderate persistence. nih.gov The degradation process primarily involves microbial activity. nih.gov Studies have identified several major metabolites formed during this process. nih.gov A 2023 peer review by the European Food Safety Authority (EFSA) noted the formation of key metabolites from Tritosulfuron in aerobic soil incubations. nih.gov

Anaerobic Conditions: In the absence of oxygen, the degradation pathway of Tritosulfuron shifts. Anaerobic soil incubation studies have shown the formation of unique metabolites not observed under aerobic conditions. nih.gov For instance, the metabolite M635H019 was identified as a major product in anaerobic environments, reaching up to 16% of the applied radioactivity. nih.gov This pathway is particularly relevant for uses on winter cereals where anaerobic conditions may prevail during the winter. nih.gov

Interactive Data Table: Major Soil Metabolites of Tritosulfuron

| Metabolite ID | Maximum Observed Concentration (% Applied Radioactivity) | Incubation Condition | Persistence Level | Reference |

|---|---|---|---|---|

| M635H001 | 62.5% | Aerobic | Medium to High | nih.gov |

| M635H002 (TBSA) | 25.5% | Aerobic | Medium to High | nih.gov |

| M635H003 | 17.3% | Aerobic | Medium to High | nih.gov |

| M635H004 (AMTT) | 6.0% | Aerobic | Moderate to Medium | nih.gov |

| M635H020 | 9.0% | Aerobic | Not specified | nih.govsemanticscholar.org |

| TFA | Not specified | Aerobic | Not specified | nih.govsemanticscholar.org |

| M635H019 | 16.0% | Anaerobic | Not specified | nih.gov |

Hydrolytic Degradation Pathways and Influence of Environmental Parameters

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway for sulfonylurea herbicides. nih.gov

The rate of hydrolysis is heavily dependent on the pH of the environment. For sulfonylureas like metsulfuron-methyl (B1676535) and triasulfuron (B1222591), hydrolysis is significantly faster under acidic (low pH) conditions. nih.govnih.gov For example, the persistence of metsulfuron-methyl at 45°C increased from 2.1 days at pH 5 to 33 days at pH 7. nih.gov

Several environmental factors influence the degradation rate of Tritosulfuron and related herbicides in soil:

Soil pH: A lower soil pH generally accelerates chemical hydrolysis. nih.govnih.gov

Temperature and Moisture: Higher temperatures and optimal soil moisture levels tend to increase the rate of microbial degradation. nih.govusda.gov

Soil Microorganisms: The presence and activity of soil microbes are primary drivers of degradation for many sulfonylureas. nih.govnih.gov

Organic Matter: Increased soil organic matter can enhance microbial activity, leading to faster degradation. nih.govresearchgate.net However, it can also increase adsorption, which may slightly reduce the degradation rate in some cases by making the herbicide less available to microbes. nih.govresearchgate.net

Reductive Hydrogenation Processes and Characterization of Formed Metabolites

Information specifically on reductive hydrogenation for Tritosulfuron is limited in the provided search results. The dominant degradation processes identified are microbial metabolism and hydrolysis. nih.govnih.gov However, the formation of various metabolites confirms that the parent Tritosulfuron molecule undergoes significant transformation.

The primary metabolites identified in soil studies include compounds resulting from the cleavage of the sulfonylurea bridge, a common degradation pathway for this class of herbicides. nih.govnih.gov Key identified transformation products include:

TBSA (2-trifluoromethyl-benzenesulfonamide) nih.govnih.gov

AMTT (2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine) nih.govnih.govsemanticscholar.org

TFA (Trifluoroacetic acid) nih.govsemanticscholar.org

Other complex metabolites designated by codes such as M635H001, M635H003, and M635H019. nih.gov

Aquatic Environmental Transformations

When Tritosulfuron enters aquatic environments, it is subject to different transformation processes, including degradation by light and advanced chemical oxidation methods. nih.gov

Photolytic and Photocatalytic Degradation Processes under Simulated and Natural Conditions

Photolysis is the degradation of a compound by light. csu.edu.au Conventional processes like natural photolysis are often not effective enough to completely degrade sulfonylurea herbicides in water. researchgate.net

Photocatalytic degradation , which uses a catalyst (like titanium dioxide, TiO₂) and a light source (like UV light) to generate highly reactive radicals, has been shown to be a promising method for breaking down persistent organic pollutants. researchgate.netmdpi.com These reactive species, such as hydroxyl radicals, can attack and degrade complex molecules. researchgate.netwikipedia.org Studies on other sulfonylureas have demonstrated the effectiveness of TiO₂ photocatalysis. researchgate.net For Tritosulfuron, the combination of simulated solar radiation and ozone (photolytic ozonation) proved effective in accelerating its oxidation and the removal of its transformation products. nih.gov The most effective degradation was observed using a broad spectrum of simulated sunlight (300-800 nm). nih.gov

Advanced Oxidation Processes for Tritosulfuron Removal (e.g., Ozonation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation. wikipedia.org These methods generate highly reactive hydroxyl radicals (•OH) that can mineralize contaminants into simpler, harmless substances like water and carbon dioxide. wikipedia.orgresearchgate.net

Ozonation is an AOP that uses ozone (O₃), a powerful oxidant, to break down organic compounds. sswm.info While Tritosulfuron is somewhat resistant to direct ozonation, the process becomes much more effective when combined with other treatments. nih.gov A study on the photolytic ozonation of Tritosulfuron found that the combination of ozone and simulated solar radiation significantly enhanced the oxidation rate compared to ozonation alone. nih.gov This combined process was also more effective at mineralizing the herbicide and its transformation products. nih.gov The primary mechanism involves the attack of hydroxyl radicals on the sulfonylurea bridge of the Tritosulfuron molecule. nih.gov

Interactive Data Table: Tritosulfuron Reactivity in AOPs

| Process | Reactant | Rate Constant | pH Range | Reference |

|---|---|---|---|---|

| Ozonation | O₃ | 5-154 M⁻¹ min⁻¹ | 5 to 8 | nih.gov |

| Advanced Oxidation | HO• | (1.8-3.1) x 10⁹ M⁻¹ s⁻¹ | Not specified | nih.gov |

Characterization and Elucidation of Major Environmental Metabolites

The environmental degradation of tritosulfuron leads to the formation of several key metabolites. The identification and characterization of these products are fundamental to understanding the herbicide's environmental fate.

Structural Identification of Key Degradation Products (e.g., 635M01, 635M02, 635M03, AMTT/635M04)

Research and regulatory assessments have identified several major metabolites of tritosulfuron in the environment. nih.gov Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating their structures. nih.govresearchgate.net

Key identified degradation products include:

M635H001 (also referenced as BH 635-4) : This major soil metabolite is structurally identified as 1-(carbamoylamidino)-3-(2-trifluoromethyl-benzenesulfonyl) urea (B33335). nih.govnih.govherts.ac.uk It is formed through the cleavage of the triazine ring of the parent compound.

M635H002 (TBSA) : Another major metabolite found in soil, identified as 2-trifluoromethyl-benzenesulfonamide. nih.govhpc-standards.combund.de This compound represents the phenyl moiety of tritosulfuron after the cleavage of the sulfonylurea bridge.

M635H003 : A significant environmental metabolite with the chemical formula C₉H₉F₃N₄O₃S. nih.govbund.deasca-berlin.de

M635H004 (AMTT) : Known as 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine, this compound is a critical metabolite. nih.govherts.ac.uksigmaaldrich.comhpc-standards.com It is formed in soil, water, and also found in plants and animals. bund.deherts.ac.uk AMTT is not only a degradation product but can also be present as an impurity in tritosulfuron formulations. eurl-pesticides.eu Due to its toxicological profile, it is often regulated separately and at very low levels. eurl-pesticides.eu

Trifluoroacetic acid (TFA) : This compound has been identified as a polar transformation product of tritosulfuron and other pesticides containing a trifluoromethyl (CF₃) group. nih.gov Its formation is believed to occur in soil through microbial processes.

M635H019 : This metabolite is formed under anaerobic soil conditions and is not typically observed in aerobic environments. nih.gov

Interactive Data Table: Major Environmental Metabolites of Tritosulfuron

| Metabolite Code | Common Name/Reference | Chemical Name | Molecular Formula | Occurrence | Max. Observed % AR (in soil) |

| M635H001 | BH 635-4 | 1-(carbamoylamidino)-3-(2-trifluoromethyl-benzenesulfonyl) urea | C₁₀H₁₀F₃N₅O₄S | Soil | 62.5% |

| M635H002 | TBSA | 2-trifluoromethyl-benzenesulfonamide | C₇H₆F₃NO₂S | Soil | 25.5% |

| M635H003 | - | Not fully specified in results | C₉H₉F₃N₄O₃S | Soil | 17.3% |

| M635H004 | AMTT / BH 635-5 | 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine | C₅H₅F₃N₄O | Soil, Water, Plant, Animal | 6.0% |

| M635H019 | - | Not specified | Not specified | Anaerobic Soil | 16.0% |

Data sourced from peer review assessments. nih.gov

Metabolic Pathways and Pathways of Transformation in Various Environmental Matrices

Tritosulfuron degrades in the environment through a combination of chemical and biological processes. alsglobal.eunih.gov The primary transformation pathway for sulfonylurea herbicides involves the cleavage of the sulfonylurea bridge. nih.gov This hydrolysis is a key reaction, particularly under acidic conditions, and it breaks the molecule into its constituent sulfonamide (e.g., TBSA) and triazine (e.g., AMTT) parts, rendering it herbicidally inactive. cabidigitallibrary.org

Microbial degradation plays a significant role in the dissipation of tritosulfuron in soil. nih.gov Soil microorganisms can metabolize the herbicide, contributing to its breakdown. The rate of this biological degradation is influenced by factors such as soil temperature, moisture, and pH. nih.gov

In addition to hydrolysis, a reductive pathway has been identified. In aerobic soil studies, a metabolite formed through the reductive hydrogenation of tritosulfuron was observed, and its structure was later confirmed using electrochemistry and mass spectrometry. nih.govresearchgate.net Under anaerobic conditions, which might occur in water-saturated soils, a distinct metabolite (M635H019) is formed. nih.gov

Environmental Persistence and Mobility Research

The persistence and mobility of tritosulfuron and its metabolites determine their potential to move within the environment and impact non-target areas, including water resources.

Soil Adsorption, Desorption, and Leaching Dynamics

The movement of tritosulfuron in soil is largely governed by its adsorption and desorption characteristics. As a weak acid, its behavior is highly dependent on soil properties. researchgate.net

Adsorption and Desorption : The adsorption of sulfonylurea herbicides like tritosulfuron is generally low. scielo.br Studies show that adsorption is negatively correlated with soil pH; as pH increases, the herbicide becomes more anionic and less adsorbed, increasing its mobility. cabidigitallibrary.orgscielo.br Conversely, adsorption is positively correlated with organic matter and clay content, as these soil components provide binding sites. cabidigitallibrary.org Desorption is often reversible, meaning the compound can be released back into the soil solution. regulations.gov

Mobility and Leaching : Tritosulfuron is considered to have very high mobility in soil. nih.govherts.ac.uk Its metabolites, including M635H001, M635H002, M635H003, and AMTT, also exhibit mobility ranging from medium to very high. nih.gov The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, for tritosulfuron is calculated at 2.79. herts.ac.uk GUS values between 1.8 and 2.8 are classified as "transient," suggesting a potential for leaching under certain conditions. scielo.br Leaching potential is greatest in soils with low organic matter, sandy texture, and neutral to alkaline pH. researchgate.netscielo.br

Interactive Data Table: Soil Mobility and Persistence of Tritosulfuron

| Parameter | Value | Interpretation | Source |

| Soil Aerobic DT₅₀ (Typical) | 18.1 days | Non-persistent | herts.ac.uk |

| Mobility | Very High | High potential to move through soil profile | nih.gov |

| GUS Leaching Potential Index | 2.79 | Transition State (potential to leach) | herts.ac.uk |

| Adsorption Driving Factors | pH (negative correlation), Organic Carbon (positive correlation) | Adsorption decreases as pH increases; increases with more organic matter | cabidigitallibrary.orgscielo.br |

Potential for Groundwater Contamination by Tritosulfuron and its Metabolites

The combination of high mobility and the formation of persistent, mobile metabolites creates a potential for tritosulfuron to contaminate groundwater. herts.ac.uk The detection of a pesticide in groundwater is dependent on its ability to leach through the soil profile and resist complete degradation before reaching the water table.

Given the very high mobility of both the parent compound and its key metabolites (TBSA and AMTT), there is a recognized risk of these substances reaching groundwater. nih.gov The metabolite AMTT, in particular, is monitored in groundwater due to its mobility and toxicological relevance. herts.ac.ukeurl-pesticides.eu The potential for contamination is site-specific and increases in vulnerable areas, such as those with sandy soils, low organic carbon, and high rainfall, which facilitate the downward movement of solutes. scielo.brnih.gov Therefore, while tritosulfuron itself is not expected to be highly persistent in soil, its mobile nature and that of its degradation products necessitate careful consideration of its potential impact on groundwater quality. herts.ac.ukresearchgate.net

Mechanisms of Herbicide Resistance to N Carbamoylformimidamide Tritosulfuron in Plants

Target-Site Resistance (TSR) Mechanisms

Target-site resistance is a primary mechanism through which plants develop insensitivity to herbicides like tritosulfuron (B114255). nih.gov This form of resistance arises from genetic modifications that alter the herbicide's specific binding site, preventing the chemical from exerting its phytotoxic effect. pesticidestewardship.org For tritosulfuron, an acetolactate synthase (ALS) inhibitor, resistance is typically conferred by mutations in the ALS gene, which encodes the target enzyme. caws.org.nzfrontiersin.org These mutations reduce the binding affinity of the herbicide to the ALS enzyme without critically compromising the enzyme's normal function in synthesizing branched-chain amino acids. nih.gov Overproduction of the target enzyme, through gene amplification or increased expression, is another, albeit less common, form of TSR. nih.govcaws.org.nz

ALS Gene Mutations Conferring Tritosulfuron Insensitivity

The evolution of resistance to ALS-inhibiting herbicides is frequently linked to specific point mutations in the ALS gene. nih.gov These single nucleotide polymorphisms (SNPs) result in amino acid substitutions at key positions within the enzyme, rendering it less sensitive to inhibition by sulfonylureas like tritosulfuron. nih.gov Research has identified several amino acid residues in the ALS enzyme where substitutions can confer resistance. nih.gov Mutations at positions such as Proline-197, Tryptophan-574, Alanine-122, Alanine-205, Aspartate-376, and Serine-653 are commonly associated with resistance to various ALS inhibitors. nih.govnih.govscirp.org

The specific mutation can determine the pattern of cross-resistance to different chemical families of ALS inhibitors (e.g., sulfonylureas, imidazolinones, triazolopyrimidines). nih.gov For instance, mutations at the Pro-197 residue often confer resistance primarily to sulfonylureas, while a Trp-574-Leu substitution can provide broad cross-resistance to multiple ALS-inhibiting chemistries. nih.govnih.gov The repeated use of herbicides with the same mode of action creates strong selection pressure, favoring the survival and reproduction of individual plants that possess these resistance-endowing mutations. nih.govucanr.edu

Table 1: Common ALS Gene Mutations and Associated Herbicide Resistance This table is generated based on data from multiple research findings.

| Mutation Site | Amino Acid Substitution | Herbicide Class Resistance | Reference |

| Pro-197 | Ser, Ala, Arg, Gln, Leu, Thr | Sulfonylureas (SU) | scirp.orgnih.govnih.gov |

| Trp-574 | Leu | SU, Imidazolinones (IMI), Triazolopyrimidines (TP) | nih.govscirp.orgnih.gov |

| Ala-122 | Ser, Thr | Sulfonylureas (SU) | nih.govbiorxiv.org |

| Ala-205 | Phe, Asn | Sulfonylureas (SU), Triazolopyrimidines (TP) | nih.govbiorxiv.org |

| Asp-376 | Glu | Sulfonylureas (SU) | nih.govnih.gov |

| Ser-653 | Asn | Imidazolinones (IMI) | nih.govscirp.orgbiorxiv.org |

| Arg-377 | Gln | Imidazolinones (IMI) | nih.govscirp.org |

Molecular Characterization and Functional Analysis of Resistant ALS Alleles

The identification and confirmation of TSR mechanisms rely on molecular and biochemical techniques. Gene sequencing is the primary method used to identify specific mutations within the ALS gene of resistant plants. nih.govnih.gov By comparing the ALS gene sequence from resistant and susceptible biotypes, researchers can pinpoint the exact nucleotide changes responsible for the amino acid substitutions. nih.gov

Non-Target Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a diverse set of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov Unlike TSR, which is often conferred by a single gene mutation, NTSR is typically a complex, polygenic trait. nih.govscielo.br These mechanisms can include enhanced herbicide metabolism, reduced herbicide uptake and translocation, and sequestration. nih.govfrontiersin.org NTSR is considered a significant challenge in weed management because it can confer unpredictable cross-resistance to herbicides with different modes of action. nih.govyoutube.com

Enhanced Xenobiotic Metabolism and Detoxification Pathways

One of the most common NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. pesticidestewardship.org Resistant plants may evolve the ability to rapidly break down the tritosulfuron molecule into non-toxic metabolites before it can inhibit the ALS enzyme. unl.edu This detoxification process typically occurs in three phases involving modification, conjugation, and sequestration. nih.govmdpi.com

The key enzymes involved in the initial modification phase belong to large gene families, most notably cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov P450s can metabolize herbicides through various reactions like hydroxylation or demethylation, while GSTs conjugate the herbicide with glutathione, marking it for further processing. nih.govnih.gov Increased expression or activity of these enzyme systems in resistant populations plays a crucial role in conferring resistance. nih.gov For instance, the use of P450 inhibitors like malathion (B1675926) can reverse resistance in whole-plant bioassays, demonstrating the role of these enzymes in the resistance mechanism. nih.gov

Table 2: Key Enzyme Families in Herbicide Metabolism This table summarizes major enzyme families involved in the detoxification of xenobiotics, including herbicides, in plants.

| Enzyme Family | Function in Detoxification | Reference |

| Cytochrome P450s (CYPs) | Phase I: Oxidation, hydroxylation, and demethylation of the herbicide molecule to make it more reactive. | nih.govnih.govnih.gov |

| Glutathione S-Transferases (GSTs) | Phase II: Conjugation of the herbicide (or its metabolite) with glutathione, increasing its water solubility and reducing toxicity. | nih.govmdpi.comnih.gov |

| UDP-Glucosyltransferases (UGTs) | Phase II: Conjugation of the herbicide with glucose, which also increases solubility and facilitates sequestration. | nih.govfrontiersin.orgmdpi.com |

| ATP-binding cassette (ABC) Transporters | Phase III: Transport of conjugated herbicide metabolites into the vacuole for permanent storage or into the cell wall. | nih.govnih.gov |

Reduced Herbicide Uptake and Translocation Processes

Resistance to tritosulfuron can also result from alterations in the uptake and movement of the herbicide within the plant. nih.govnih.gov For a systemic herbicide like tritosulfuron to be effective, it must be absorbed by the leaves or roots and then translocated through the plant's vascular system (phloem) to the growing points (meristems), where the ALS enzyme is most active. unl.edu

Some resistant biotypes exhibit reduced absorption of the herbicide through the leaf cuticle or root cell membranes. frontiersin.org More commonly, resistance arises from impaired translocation, where the herbicide is effectively "trapped" in the initial cells or tissues it enters and fails to move to the meristems. nih.gov This can be due to several factors, including rapid sequestration of the herbicide into the cell's vacuole, a large storage compartment where it is isolated from the rest of the cell. nih.govresearchgate.net ABC transporter proteins located on the vacuolar membrane (tonoplast) are thought to play an active role in pumping herbicides into the vacuole. nih.gov In some cases, rapid, localized cell death at the point of herbicide application can also limit translocation to the rest of the plant. nih.gov

Cellular and Physiological Adaptations to Tritosulfuron-Induced Stress

Furthermore, plants can undergo broad physiological and metabolic adjustments to cope with stress. phytojournal.com This can involve alterations in hormone signaling, particularly involving abscisic acid, which is a key regulator of abiotic stress responses. phytojournal.com Plants may also adjust their metabolic processes, such as respiration and the metabolism of amino acids like proline, to supply energy and protective compounds needed to manage the stress and repair cellular damage. iees-paris.frunav.edu These adaptive responses, while not preventing the herbicide from reaching its target, can help the plant survive and recover from the initial toxic effects of tritosulfuron exposure. mdpi.comnih.gov

Evolution and Population Genetics of Tritosulfuron Resistance

The evolution of herbicide resistance in weed populations is a significant challenge in modern agriculture. Tritosulfuron, a member of the sulfonylurea class of herbicides, has been widely used for weed control. However, its repeated use has led to the selection of resistant weed biotypes, a process governed by ecological and genetic principles.

Genetic Basis and Inheritance Patterns of Resistance Traits

The genetic foundation of resistance to tritosulfuron and other sulfonylurea herbicides is primarily linked to alterations in the target enzyme, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). hracglobal.comnih.gov This is a form of target-site resistance (TSR). researchgate.net

Genetic Basis: Resistance most commonly arises from single nucleotide polymorphisms (mutations) in the gene encoding the ALS enzyme. uppersouthplatte.org These mutations result in an altered enzyme that is less sensitive to inhibition by the herbicide, while its normal enzymatic function remains largely intact. nih.govnih.gov Consequently, the plant can continue to produce the essential branched-chain amino acids (valine, leucine, and isoleucine) necessary for growth and development, even in the presence of the herbicide. bayer.us Several amino acid substitutions in the ALS protein have been identified that confer resistance to sulfonylureas. For example, a proline-to-serine substitution at position 197 (relative to the Arabidopsis thaliana ALS sequence) is a well-documented mutation conferring high levels of resistance. nih.govnih.gov Other mutations, such as at position 574, have also been identified. researchgate.net

A less common mechanism is non-target-site resistance (NTSR), which involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. nih.gov The most documented form of NTSR is enhanced herbicide metabolism, often involving enzymes such as cytochrome P450 monooxygenases. hracglobal.com These enzymes can detoxify the herbicide before it can inhibit the ALS enzyme. hracglobal.com NTSR is genetically more complex and can be controlled by multiple genes. frontiersin.org

Inheritance Patterns: The inheritance of herbicide resistance traits determines how quickly they can spread through a population. For target-site resistance to ALS inhibitors, the trait is typically inherited via a single, major nuclear gene. nih.govresearchgate.net This means the genes governing resistance are located in the plant's nuclear DNA. researchgate.net The mode of inheritance can vary, being described as a dominant, semi-dominant (or incompletely dominant), or recessive trait. nih.govresearchgate.net In many cases, resistance to sulfonylureas is conferred by a single, semi-dominant allele. nih.gov A semi-dominant pattern means that heterozygous individuals (carrying one resistant and one susceptible allele) show an intermediate level of resistance, but can often survive field application rates of the herbicide. frontiersin.org The single dominant or semi-dominant nature of this inheritance allows for the rapid selection and spread of resistance. nih.gov

In contrast, the inheritance of non-target-site resistance, such as that based on enhanced metabolism, is often more complex and can be polygenic, meaning it is controlled by multiple genes. frontiersin.org Investigating the specific inheritance pattern for each case of resistance is crucial for developing effective management strategies. researchgate.net

Cross-Resistance Patterns with Other Herbicide Chemistries

Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides, often from the same chemical family or with the same mode of action, to which it has not been previously exposed. hracglobal.com

In the case of tritosulfuron, which is an ALS inhibitor, resistance is most commonly associated with target-site mutations. A single point mutation in the ALS gene can confer resistance not only to sulfonylureas but also to other families of ALS-inhibiting herbicides, such as imidazolinones and triazolopyrimidines. hracglobal.comunl.edu This is because these different chemical families bind to the same enzyme, and a change in the binding site can affect the efficacy of all of them. hracglobal.com For instance, a Kochia scoparia biotype with a less sensitive ALS enzyme showed resistance to sulfonylureas, imidazolinones, and a sulfonanilide herbicide. nih.gov Similarly, chlorsulfuron-resistant Raphanus raphanistrum populations have exhibited cross-resistance to imidazolinone herbicides. nih.gov However, the level of cross-resistance can vary significantly depending on the specific mutation and the herbicide. hracglobal.comnih.gov A weed biotype might be highly resistant to one sulfonylurea but only moderately resistant to an imidazolinone. hracglobal.com

The table below illustrates the cross-resistance patterns observed in weed biotypes with target-site resistance to ALS-inhibiting herbicides.

| Herbicide Family Selecting for Resistance | Cross-Resistance Observed in Other ALS-Inhibiting Families | Common Mechanism | Weed Species Examples |

| Sulfonylureas (e.g., Tritosulfuron, Chlorsulfuron) | Imidazolinones, Triazolopyrimidines, Sulfonanilides | Altered ALS enzyme due to gene mutation. hracglobal.comnih.gov | Kochia scoparia, Raphanus raphanistrum, Apera spica-venti nih.govresearchgate.netnih.gov |

| Imidazolinones | Sulfonylureas, Triazolopyrimidines | Altered ALS enzyme due to gene mutation. hracglobal.com | Xanthium strumarium (Note: Some specific imidazolinone-selected mutations do not confer cross-resistance to sulfonylureas) hracglobal.com |

Non-target-site resistance (NTSR), particularly enhanced metabolism via cytochrome P450 enzymes, can lead to more unpredictable and broader cross-resistance patterns. hracglobal.com This mechanism can confer resistance across different herbicide modes of action. For example, biotypes of Alopecurus myosuroides (black-grass) and Lolium rigidum (rigid ryegrass) have developed NTSR that provides resistance to ALS inhibitors as well as to herbicides from entirely different groups, such as acetyl-CoA carboxylase (ACCase) inhibitors. hracglobal.com This type of widespread cross-resistance presents a significant challenge for chemical weed control, as these metabolic enzymes can potentially detoxify new herbicides as they are developed. hracglobal.com

Ecological Interactions and Non Target Organism Response Research to N Carbamoylformimidamide Tritosulfuron

Interactions with Soil Microbial Communities

Impact on Microbial Activity, Diversity, and Community Structure

Research indicates that the application of Tritosulfuron (B114255) can have varied effects on soil microbial biomass, activity, and diversity, often dependent on the concentration of the herbicide and the composition of the soil. nih.govresearchgate.netfrontiersin.org In unamended soils, increasing doses of Tritosulfuron have been shown to cause more significant alterations to the soil microbial community. researchgate.netfrontiersin.org However, the presence of organic amendments, such as sewage sludge or green compost, can modulate these effects. nih.govresearchgate.netfrontiersin.org

Studies have shown that while recommended field application rates of Tritosulfuron may not significantly affect soil microbial biomass, higher concentrations can have a detrimental impact. frontiersin.org This is consistent with findings for other sulfonylurea herbicides. frontiersin.org Specific microbial activities, such as dehydrogenase activity (DHA) and soil respiration, also respond to Tritosulfuron application. In some cases, DHA values decrease over time with herbicide application, while in others, particularly in soils with green compost, they may increase. nih.govresearchgate.netfrontiersin.org Soil respiration has been observed to increase with higher herbicide doses. nih.govresearchgate.netfrontiersin.org

The structure of the microbial community, analyzed through methods like phospholipid fatty acid (PLFA) analysis, is also influenced by Tritosulfuron. nih.govresearchgate.netfrontiersin.org The nature of these changes is often linked to the type of organic amendment present in the soil. nih.govresearchgate.netfrontiersin.org

Table 1: Impact of Tritosulfuron on Soil Microbial Parameters

Role of Microorganisms in Tritosulfuron Biodegradation and Biotransformation

Microbial degradation is a primary pathway for the breakdown of Tritosulfuron in the soil. frontiersin.org The rate of this degradation is influenced by several factors including soil pH, organic matter content, and the presence of other substances. frontiersin.org Studies comparing sterilized and non-sterilized soils have demonstrated that microbial activity plays a significant role in the dissipation of Tritosulfuron, although chemical hydrolysis is also an important degradation pathway. frontiersin.org

The half-life (DT50) of Tritosulfuron, which is the time it takes for half of the applied amount to degrade, can be influenced by organic amendments. nih.govnih.gov In soils amended with sewage sludge or green compost, the half-life of Tritosulfuron has been observed to be higher at certain concentrations compared to unamended soil. nih.gov This suggests that the herbicide may be more persistent in these amended soils. The dissipation rate can also be affected by the type of amendment, with lower rates observed in soils with green compost. nih.govcsic.es

The process of biodegradation can involve co-metabolism, where microorganisms break down the herbicide while utilizing other organic compounds as their primary energy source. researchgate.net Certain bacterial strains, such as Pseudomonas fluorescens, have been shown to degrade sulfonylurea herbicides, with degradation being more pronounced in the presence of co-substrates. researchgate.net

Effects on Aquatic Organisms

The potential for runoff from agricultural fields makes it important to understand the effects of Tritosulfuron on aquatic ecosystems. Aquatic plants, as primary producers, are particularly relevant in this context.

Bioindicator Studies Utilizing Model Aquatic Plants (e.g., Lemna minor pigment content and growth dynamics)

The common duckweed, Lemna minor, is a widely used model organism in ecotoxicological studies due to its rapid growth and sensitivity to a wide range of contaminants. mdpi.com Studies on various chemicals have shown that exposure can lead to dose-dependent adverse effects on Lemna minor, impacting parameters such as frond number, surface area, and pigment content. researchgate.net For instance, exposure to the herbicide diuron (B1670789) resulted in a significant decrease in the total frond area and fresh weight of L. minor. nih.gov

Research on sulfonylurea herbicides has demonstrated their effects on aquatic plants. For example, metsulfuron-methyl (B1676535), another sulfonylurea herbicide, was found to affect the relative growth rate and specific leaf area of several aquatic plant species, with Lemna minor being one of the most sensitive. nih.gov Exposure to triclosan (B1682465) has also been shown to cause a significant decrease in total chlorophyll (B73375) and carotenoid levels in L. minor. nih.gov These findings highlight the utility of Lemna minor as a bioindicator for the potential impacts of herbicides like Tritosulfuron on aquatic flora.

Physiological and Biochemical Responses in Aquatic Flora to Tritosulfuron Exposure

Exposure to herbicides can trigger a range of physiological and biochemical responses in aquatic plants as they attempt to cope with chemical stress. A common response to environmental stressors is the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. nih.govmdpi.com Plants possess an antioxidant defense system, including enzymes like catalase and superoxide (B77818) dismutase, to counteract this damage. mdpi.comekb.eg

Studies on various pollutants have shown that exposure can lead to increased activity of these antioxidant enzymes in aquatic plants. nih.govekb.eg For example, exposure to diuron led to a concentration-dependent increase in ROS levels in Lemna minor. nih.gov Similarly, exposure to triclosan resulted in a significant increase in catalase and superoxide dismutase activity. nih.gov

Photosynthesis is another key physiological process that can be affected. Herbicides can interfere with electron flow in photosystem II, leading to reduced carbon uptake and inhibition of carbohydrate production. nih.gov This can manifest as a decrease in photosynthetic pigments like chlorophyll and carotenoids. nih.govekb.eg

Table 2: General Physiological and Biochemical Responses of Aquatic Plants to Chemical Stress

Synergistic and Antagonistic Interactions with Co-Applied Agrochemicals

In agricultural practice, it is common for multiple agrochemicals to be applied to a field, leading to potential interactions that can alter their individual effects. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combined effect is less.

Research has shown that the degradation of one herbicide can be affected by the presence of another. For instance, an antagonistic effect was observed between the degradation of acetochlor (B104951) and prometryn (B1678245) in soil, leading to increased persistence of both herbicides. mdpi.com This highlights the importance of considering the entire suite of agrochemicals used in a particular setting when assessing environmental risk. The combination of different active compounds can sometimes lead to issues of chemical, physical, or biological incompatibility, such as the degradation of an active compound or antagonism in its biological activity. google.com

The presence of other substances in the environment, such as humic acid, can also influence the toxicity of herbicides to non-target organisms. researchgate.net For example, the addition of humic acid to a standard medium was found to increase the toxicity of 2,4-D and a binary mixture of atrazine (B1667683) and 2,4-D to Lemna minor. researchgate.net These complex interactions underscore the need for further research into the combined effects of Tritosulfuron and other co-applied agrochemicals on non-target organisms and ecological processes.

Table 3: Mentioned Compound Names

Modulatory Effects on Tritosulfuron Efficacy and Environmental Fate

The efficacy and environmental persistence of the sulfonylurea herbicide N-Carbamoylformimidamide Tritosulfuron are subject to modulation by a variety of chemical and environmental factors. These interactions can either enhance or reduce its herbicidal activity and influence its behavior and longevity in the soil ecosystem.

One of the most significant modulatory interactions is the antagonistic effect observed when Tritosulfuron is combined with the herbicide sodium bentazon. Research has demonstrated that the presence of sodium bentazon can substantially decrease the efficacy of Tritosulfuron. A study on white bean (Phaseolus vulgaris L.) revealed that the addition of sodium bentazon to a Tritosulfuron solution led to a significant reduction in the herbicide's uptake and translocation. nih.govnih.gov After 168 hours, the uptake of radiolabeled Tritosulfuron was reduced by 60%, and its translocation was diminished by a stark 89% when sodium bentazon was included in the mixture. nih.govnih.gov This antagonism is attributed to a chemical interaction on the leaf surface, where the mixture forms a crystalline deposit that is less readily absorbed by the plant compared to the amorphous deposits formed by Tritosulfuron alone. nih.govnih.gov

Environmental factors, particularly soil properties, also play a crucial role in the fate of sulfonylurea herbicides like Tritosulfuron. While specific data for Tritosulfuron is limited, studies on the closely related compound triasulfuron (B1222591) show that soil organic matter content and pH are key determinants of its environmental behavior. An increase in soil organic matter, such as through the addition of compost, has been shown to increase the adsorption of triasulfuron to soil particles. nih.gov This increased sorption can reduce the herbicide's mobility, potentially decreasing its leaching into groundwater but also possibly reducing its bioavailability for weed uptake.

The degradation of sulfonylurea herbicides is also heavily influenced by soil conditions. For instance, the degradation of triflulsulfuron-methyl, another sulfonylurea, is accelerated by increased soil microbial biomass, higher organic matter content, and lower soil pH. nih.gov Conversely, the degradation rate of triasulfuron was found to be slightly reduced in the presence of compost and its extracted organic fractions in the initial phase of application. nih.gov The hydrolysis rate of triasulfuron is significantly higher under acidic pH conditions. nih.gov These findings suggest that the environmental fate of Tritosulfuron is likely to be highly dependent on the specific soil type, its organic content, microbial activity, and pH level.

Table 1: Modulatory Factors Affecting Tritosulfuron and Related Sulfonylureas

| Modulatory Factor | Compound(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Chemical Interaction | |||

| Sodium Bentazon | Tritosulfuron | Reduced uptake by 60% and translocation by 89% in white bean. | nih.govnih.govresearchgate.net |

| Environmental Factors | |||

| Soil Organic Matter (Compost) | Triasulfuron | Increased adsorption to soil; slightly reduced initial degradation rate. | nih.gov |

| Dissolved Organic Matter | Triasulfuron | Increased adsorption to soil. | nih.gov |

| Soil Microbial Biomass | Triflulsulfuron-methyl | Increased degradation rate. | nih.gov |

| Soil pH | Triasulfuron, Triflulsulfuron-methyl | Lower pH increases hydrolysis and degradation rates. | nih.govnih.gov |

Biochemical Basis of Herbicide Safeners (e.g., Sodium Bentazon) and their Interaction with Tritosulfuron Uptake and Translocation

Herbicide safeners are chemical agents that enhance a crop's tolerance to a herbicide without compromising the herbicide's effectiveness against target weeds. mdpi.com This protection is often achieved by stimulating the plant's natural detoxification pathways. nih.gov The interaction between sodium bentazon and Tritosulfuron, however, presents a more complex scenario where bentazon acts as an antagonist, effectively "safening" the non-target plant through a reduction in herbicide uptake and movement rather than by enhancing its metabolism. nih.govnih.gov

The biochemical basis for this antagonism involves two distinct processes: a chemical effect on uptake and a biochemical effect on translocation. nih.govnih.gov

Chemical Effect on Uptake: The primary mechanism by which sodium bentazon reduces Tritosulfuron's efficacy is physical and occurs before the herbicide can be fully absorbed by the plant. Scanning electron microscopy has revealed that a spray mixture of sodium bentazon and Tritosulfuron forms a "rough layer of grain-like crystals" on the leaf surface. nih.govnih.gov This crystalline structure is believed to be less available for absorption through the plant cuticle compared to the amorphous film created when Tritosulfuron is applied with other additives or alone. nih.govnih.gov The presence of the sodium ion in the bentazon formulation is critical to this effect. researchgate.net This is supported by the finding that replacing sodium bentazon with an ammonium (B1175870) salt of bentazon or adding ammonium sulfate (B86663) to the mixture largely negates the negative impact on Tritosulfuron uptake, resulting in more easily absorbed amorphous deposits. nih.govnih.gov

Biochemical Effect on Translocation: While the reduction in uptake is significant, sodium bentazon also appears to exert a biochemical influence that hinders the translocation of whatever Tritosulfuron is absorbed. Even when the initial uptake issue is overcome by using NH4-bentazon, the translocation of Tritosulfuron remains significantly inhibited. nih.govnih.gov The precise biochemical mechanism for this reduced translocation is not fully elucidated but is a key component of the antagonistic interaction. Bentazon itself is an inhibitor of photosynthesis at photosystem II, and while its primary mode of action is as a contact herbicide with limited translocation, it may interfere with the plant's physiological processes that are essential for the systemic movement of other compounds like Tritosulfuron. mda.state.mn.usepa.gov

In the broader context of herbicide safeners, their mechanism often involves the induction of enzymes that detoxify the herbicide within the plant. Key among these are glutathione (B108866) S-transferases (GSTs), which catalyze the conjugation of the herbicide with glutathione, rendering it non-toxic and facilitating its sequestration into the vacuole. nih.govnih.gov Safeners like benoxacor (B1667998) and fenclorim have been shown to increase the expression of GSTs in various plants. nih.gov While this specific metabolic enhancement is the hallmark of true safeners, the antagonistic effect of sodium bentazon on Tritosulfuron primarily relies on limiting the herbicide's entry and movement, a distinct but equally effective protective mechanism for the plant.

Table 2: Research Findings on the Interaction of Sodium Bentazon with Tritosulfuron

| Parameter | Treatment | Result | Mechanism | Reference(s) |

|---|---|---|---|---|

| Uptake | Tritosulfuron + Sodium Bentazon | 60% reduction in [14C]Tritosulfuron uptake after 168h. | Formation of crystalline deposits on the leaf surface, reducing absorption. | nih.govnih.govresearchgate.net |

| Translocation | Tritosulfuron + Sodium Bentazon | 89% reduction in [14C]Tritosulfuron translocation after 168h. | Biochemical interference with the plant's translocation process. | nih.govnih.govresearchgate.net |

| Uptake | Tritosulfuron + NH4-Bentazon | Negative effect on uptake was eliminated. | Formation of more readily absorbed amorphous deposits. | nih.govnih.gov |

| Translocation | Tritosulfuron + NH4-Bentazon | Translocation remained inhibited. | Suggests a biochemical effect independent of the initial uptake mechanism. | nih.govnih.gov |

Advanced Analytical and Computational Methodologies in N Carbamoylformimidamide Tritosulfuron Research

Chromatographic and Spectrometric Techniques for Detection and Characterization

The combination of chromatography for separation and spectrometry for identification is fundamental in analyzing tritosulfuron (B114255). In studies of its environmental metabolism, High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) are frequently utilized to observe previously unidentified metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tritosulfuron and related sulfonylurea herbicides. nih.govnih.gov Its applications range from quantifying residues in environmental samples to separating metabolites for further identification. epa.gov Methods often involve coupling HPLC with UV detection or, for greater sensitivity and specificity, with mass spectrometry. nih.govresearchgate.net

For the analysis of sulfonylurea herbicides, reversed-phase columns like C18 are commonly employed. massbank.euresearchgate.net The mobile phase composition is critical for achieving good separation and is typically a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often acidified with formic or acetic acid to improve peak shape and ionization efficiency for MS detection. researchgate.netmassbank.eu In one specific method, a Zorbax Eclipse Plus C18 column was used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. massbank.eu Column switching techniques can also be integrated into HPLC systems to provide significant sample cleanup, which is particularly useful for complex matrices like soil. epa.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | massbank.eu |

| Mobile Phase | A: Water + 0.1% Formic acid B: Acetonitrile + 0.1% Formic acid | massbank.eu |

| Flow Rate | 0.3 mL/min | massbank.eu |

| Column Temperature | 40 °C | massbank.eu |

| Detection | UV (e.g., 232 nm) or Mass Spectrometry | epa.gov |

| Retention Time | 12.261 min | massbank.eu |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying and quantifying tritosulfuron and its metabolites. nih.gov The high sensitivity and specificity of MS allow for the detection of trace levels of these compounds in complex environmental and biological matrices. nih.gov Tandem MS (MS/MS) provides structural information through fragmentation, which is crucial for identifying unknown metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers significant advantages, including the ability to determine the elemental composition of an unknown compound from its accurate mass measurement. nih.govmdpi.com This capability greatly aids in the identification of metabolites. nih.gov HRMS systems, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based instruments, can record full-scan data, allowing for retrospective analysis of samples for compounds not initially targeted. nih.govscripps.edu In the study of tritosulfuron, HRMS has been used to analyze its fragmentation patterns. For example, under negative ion mode electrospray ionization (ESI), the [M-H]⁻ precursor ion for tritosulfuron is observed at m/z 444.0207. massbank.eu

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₃H₉F₆N₅O₄S | massbank.eu |

| Exact Mass | 445.0279 Da | massbank.eu |

| Instrument Type | LC-ESI-QTOF | massbank.eu |

| Ionization Mode | Negative ESI | massbank.eu |

| Precursor Ion [M-H]⁻ | 444.0207 m/z | massbank.eu |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | massbank.eu |

Known environmental transformation products of tritosulfuron that have been identified include 1-(carbamoylamidino)-3-(2-trifluoromethyl-benzenesulfonyl) urea (B33335), 2-trifluoromethyl-benzenesulfonamide, and 2-amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine. nih.gov Another metabolite, identified as M635H020, was observed in aerobic soil degradation studies. nih.gov

While MS provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of a molecule. scripps.edu In tritosulfuron research, NMR is used to confirm the structures of metabolites identified by MS. nih.gov For instance, when a novel metabolite formed by the reductive hydrogenation of tritosulfuron was discovered in soil studies, its structure could not be fully determined from the small amounts isolated. nih.gov However, after synthesizing a sufficient quantity of the metabolite standard via electrochemical methods, its structure was successfully elucidated using NMR spectroscopy. nih.gov This demonstrates the powerful synergy between MS for detection and NMR for absolute structural confirmation. nih.gov

Electrochemical Approaches in Metabolism and Degradation Studies

Electrochemical methods have emerged as a valuable tool for simulating the metabolic and environmental degradation pathways of xenobiotics like tritosulfuron. researchgate.netrsc.org These techniques offer a rapid and cost-effective way to generate transformation products. rsc.org

Electrochemistry coupled directly to mass spectrometry (EC-MS) is a powerful technique for mimicking the redox reactions that pesticides undergo in the environment. rsc.orgresearchgate.net This online approach allows for the real-time detection and identification of reactive intermediates and final degradation products. researchgate.netnih.gov

In the case of tritosulfuron, EC-MS was successfully used to simulate the reductive hydrogenation process that was observed to occur in soil. nih.gov The electrochemical cell mimics the natural reductive environment, leading to the formation of the same hydrogenated product identified in soil degradation studies. nih.gov The identity of the electrochemically generated product was confirmed by comparing its retention time and mass spectrometric fragmentation patterns with those of the metabolite found in the soil, showing a perfect match. nih.gov This application highlights the utility of EC-MS as a predictive tool in environmental fate studies, capable of simulating natural degradation pathways within a short timeframe. researchgate.net

A significant challenge in metabolite research is obtaining sufficient quantities of pure metabolite standards for structural confirmation and toxicological testing. nih.gov Semi-preparative electrochemistry offers a solution by scaling up the electrochemical conversion process to synthesize milligram quantities of these standards. nih.gov

This approach was successfully applied in tritosulfuron research. After demonstrating the feasibility of mimicking the reductive hydrogenation of tritosulfuron using analytical EC-MS, the process was scaled up to a semi-preparative level. nih.gov This allowed for the synthesis of 1.0 mg of the hydrogenated metabolite, which was previously unidentified. nih.gov The availability of this synthesized standard was crucial for its subsequent structural elucidation by NMR spectroscopy. nih.gov This demonstrates the potential of semi-preparative electrochemistry as a green and efficient method for generating reference standards of pesticide metabolites. researchgate.net

Computational Chemistry and Bioinformatics in N-Carbamoylformimidamide Tritosulfuron Research

The study of this compound, a sulfonylurea herbicide, has been significantly advanced by the application of computational chemistry and bioinformatics. These methodologies provide powerful tools for understanding its environmental behavior and mechanism of action at a molecular level.

Density Functional Theory (DFT) for Environmental Degradation Pathway Prediction and Mechanistic Insight

Density Functional Theory (DFT) has emerged as a important computational method for investigating the environmental degradation of pesticides like Tritosulfuron. nih.govqjoest.comresearchgate.net By calculating the structural and electronic properties of molecules, DFT can predict their reactivity and the pathways through which they break down in the environment. nih.govresearchgate.net This approach is particularly useful for identifying the most likely sites of attack by reactive species such as hydroxyl radicals, which are key drivers of degradation in soil and water. nih.govresearchgate.net

The application of DFT can also help in understanding the influence of environmental factors on degradation rates. By modeling the interaction of Tritosulfuron with soil components or under different pH conditions, researchers can gain a more comprehensive picture of its environmental fate. inrim.it

Table 1: Key Parameters Calculated Using DFT for Tritosulfuron Degradation Studies

| Calculated Parameter | Significance in Degradation Pathway Prediction |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | Indicates the molecule's susceptibility to electrophilic or nucleophilic attack, helping to predict reaction sites. nih.gov |

| Fukui Functions | Pinpoints the most reactive sites within the molecule for radical attacks, providing a detailed map of initial degradation steps. nih.gov |

| Bond Dissociation Energies | Helps to predict which chemical bonds are most likely to break during degradation processes. |

| Reaction Enthalpies and Activation Barriers | Determines the thermodynamic and kinetic feasibility of proposed degradation pathways. |

| Solvation Energies | Models the effect of the surrounding medium (e.g., water, soil organic matter) on degradation reactions. inrim.it |

This table is a representative example and the specific parameters may vary depending on the research focus.

Molecular Docking and Dynamics Simulations for ALS-Tritosulfuron Interaction Modeling